molecular formula C22H18N4 B8600403 5-phenyl-N-(pyridin-2-ylmethyl)-2-vinylquinazolin-4-amine

5-phenyl-N-(pyridin-2-ylmethyl)-2-vinylquinazolin-4-amine

Cat. No.: B8600403
M. Wt: 338.4 g/mol
InChI Key: YRTKOKMMVZIYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-N-(pyridin-2-ylmethyl)-2-vinylquinazolin-4-amine is a useful research compound. Its molecular formula is C22H18N4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

2-ethenyl-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C22H18N4/c1-2-20-25-19-13-8-12-18(16-9-4-3-5-10-16)21(19)22(26-20)24-15-17-11-6-7-14-23-17/h2-14H,1,15H2,(H,24,25,26)

InChI Key

YRTKOKMMVZIYAC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=CC=CC(=C2C(=N1)NCC3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine (0.5 g, 1.44 mmol) in 1,4-dioxane (10 mL) was added Pd(TPP)2Cl2 (0.101 g, 0.144 mmol) and tributylvinyltin (2.285 g, 7.20 mmol) under a nitrogen stream. Upon completion of addition, the reaction mixture was heated to reflux at 90° C. for 16 h. After this time, the reaction mixture was allowed to cool to room temperature and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (20% ethyl acetate, hexane) to yield 5-phenyl-N-(pyridin-2-ylmethyl)-2-vinylquinazolin-4-amine (0.38 g, 78% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.22 (dd, 1H, J=4.8 Hz), 7.76 (d, 1H, J=1.6 Hz), 7.75 (s, 1H), 7.70 (dt, 1H, J=2 Hz, 8 Hz), 7.45-7.56 (m, 5H), 7.20-7.28 (m, 3H), 6.72 (dd, 1H, J=10.4 Hz, 17.2 Hz), 6.64 (t, 1H, J=3.6 Hz), 6.56 (dd, 1H, J=1.6 Hz, 17.2 Hz), 5.67 (d, 1H, J=10.4 Hz), 4.62 (d, 2H, J=4.0 Hz). LCMS Method T: retention time 1.500 min; [M+1]=339.2; HPLC Method A2: purity 98.1%, retention time=8.74 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(TPP)2Cl2
Quantity
0.101 g
Type
reactant
Reaction Step One
Quantity
2.285 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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